3,5-Difluorobenzoic acid

Catalog No.
S705038
CAS No.
455-40-3
M.F
C7H4F2O2
M. Wt
158.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzoic acid

CAS Number

455-40-3

Product Name

3,5-Difluorobenzoic acid

IUPAC Name

3,5-difluorobenzoic acid

Molecular Formula

C7H4F2O2

Molecular Weight

158.1 g/mol

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)

InChI Key

GONAVIHGXFBTOZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)O

The exact mass of the compound 3,5-Difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403726. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Difluorobenzoic acid (CAS 455-40-3) is a highly specialized fluorinated aromatic carboxylic acid utilized as a critical building block in advanced organic synthesis, pharmaceutical scaffolding, and materials science [1]. Featuring two electron-withdrawing fluorine atoms at the meta positions, this compound offers a precise electronic environment that significantly increases the acidity of the carboxylate group while maintaining an unhindered ortho position [1]. For procurement teams and material scientists, its predictable reactivity profile, stability as a crystalline solid, and unique coordination geometry make it a preferred precursor for synthesizing photo-responsive metal-organic frameworks (MOFs), 1D coordination polymers, and highly functionalized cross-coupling intermediates [REFS-2, REFS-3].

Attempting to substitute 3,5-difluorobenzoic acid with generic benzoic acid or alternative halogenated isomers fundamentally compromises downstream material performance and synthetic yields [1]. Replacing it with unsubstituted benzoic acid removes the critical electron-withdrawing activation needed to tune the pKa and stabilize conjugate bases, leading to failure in specialized host-guest coordination environments[2]. Conversely, substituting with the 2,6-difluoro isomer introduces severe steric hindrance directly adjacent to the carboxylate group, which can block necessary coordination in polymer synthesis or cross-coupling [1]. Furthermore, utilizing heavier halogen analogs like 3,5-dichlorobenzoic acid alters both the atomic radius and the electronegativity, which has been quantitatively proven to decelerate solid-state reaction kinetics in coordination polymers and disrupt the delicate binding affinities required in targeted drug delivery frameworks [3].

Electronic Activation and Unhindered Acidity Tuning

The strategic placement of two fluorine atoms at the meta positions provides robust electron-withdrawing activation without the spatial blocking associated with ortho-substitutions[1]. Environmental and physicochemical profiling indicates that 3,5-difluorobenzoic acid exhibits a pKa of 3.59, making it significantly more acidic than unsubstituted benzoic acid (pKa ~4.20) but notably less acidic than the sterically hindered 2,6-difluorobenzoic acid (pKa 2.85) [1]. This specific intermediate acidity ensures that the carboxylate remains sufficiently nucleophilic for metal coordination while the aromatic ring is electronically primed for further functionalization.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data3.59 (Experimental profiling)
Comparator Or BaselineBenzoic acid (~4.20) and 2,6-Difluorobenzoic acid (2.85)
Quantified Difference0.61 units lower than benzoic acid; avoids the extreme acidity and steric bulk of the 2,6-isomer
ConditionsAqueous physicochemical profiling

Provides the exact electronic activation required for advanced coordination chemistry without introducing ortho-steric hindrance that ruins synthetic yields.

Accelerated Photocycloaddition Kinetics in Coordination Polymers

In the synthesis of one-dimensional (1D) coordination polymers, the choice of the halogen substituent on the benzoic acid ligand directly dictates the solid-state photocycloaddition efficiency[1]. When 3,5-difluorobenzoic acid is utilized alongside Cd2+ and alkene-functionalized ligands, the resulting coordination polymer exhibits significantly faster reaction kinetics compared to analogs built with 3,5-dichlorobenzoic acid or 3,5-dibromobenzoic acid [1]. The high electronegativity of the fluorine atoms optimizes the electronic environment and crystal packing, driving a more efficient photo-induced structural transformation.

Evidence DimensionSolid-state photocycloaddition reaction rate
Target Compound DataCoordination polymers with 3,5-difluorobenzoic acid (3,5-HFBA) ligands
Comparator Or BaselineCoordination polymers with 3,5-dichlorobenzoic acid (3,5-HCBA) or bromo-analogs
Quantified DifferenceReaction rates explicitly increase as a function of the higher electronegativity of the fluoro-substituents vs. chloro/bromo-substituents
ConditionsSingle-crystal to single-crystal (SCSC) photoirradiation monitored via NMR and photoluminescence

Proves that substituting with cheaper chloro- or bromo-analogs will critically degrade the kinetic performance of photo-responsive smart materials.

Optimized Host-Guest Binding in Multivariate MOFs

3,5-Difluorobenzoic acid derivatives are uniquely capable of creating cooperative ligand environments in multivariate (MTV) metal-organic frameworks [1]. In a direct comparison, incorporating a 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoic acid) linker at a 33% ratio generated a 'Goldilocks' maximum loading capacity for 5-fluorouracil, outperforming 0% fluorinated baselines [1]. Furthermore, increasing the 3,5-difluoro linker content to 100% maximized the on-demand cargo release rate to 0.9% per minute under green light excitation, a performance metric unachievable with non-fluorinated linkers[1].

Evidence DimensionDrug loading capacity and photo-activated release rate
Target Compound DataMOFs containing 3,5-difluorobenzoic acid-derived linkers
Comparator Or BaselineMOFs with 0% fluorinated standard azobenzene linkers
Quantified Difference33% fluoro-linker yields maximum capacity; 100% fluoro-linker yields maximum release rate (0.9% per minute)
ConditionsVisible light-activated drug delivery models using 5-fluorouracil

Demonstrates that the 3,5-difluoro motif is mandatory for achieving commercially viable payload capacities and release rates in next-generation smart therapeutics.

Synthesis of Photo-Responsive Metal-Organic Frameworks (MOFs)

Directly leveraging the cooperative binding environment proven by its payload capacity metrics, 3,5-difluorobenzoic acid is the optimal precursor for synthesizing fluorinated azobenzene linkers. These linkers are essential for MOFs requiring precise host-guest interactions and rapid, light-activated cargo release in advanced drug delivery systems[1].

Development of High-Kinetics Coordination Polymers

Based on its superior solid-state photocycloaddition rates compared to chloro- and bromo-analogs, this compound is the required ligand for engineering 1D coordination polymers and smart materials where rapid photo-induced structural transformations are mission-critical [2].

Sterically Unhindered Pharmaceutical Scaffolding

Because it lowers the pKa by 0.61 units relative to benzoic acid without introducing the ortho-steric blocking of 2,6-difluorobenzoic acid, it is the ideal starting material for complex cross-coupling reactions in medicinal chemistry workflows, where precise electronic activation is required [3].

XLogP3

1.8

Melting Point

122.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-40-3

Wikipedia

3,5-Difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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